molecular formula C27H19ClF2N2OS B10861473 20S Proteasome activator 1

20S Proteasome activator 1

Cat. No.: B10861473
M. Wt: 493.0 g/mol
InChI Key: ZFFNQHQEQWDWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20S Proteasome Activator 1 is a potent activator of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound is known for its ability to enhance the proteolytic activity of the 20S proteasome, making it a valuable tool in the study of protein homeostasis and degradation. It has shown efficacy in preventing the accumulation of pathogenic proteins, such as the A53T mutant of α-synuclein, which is associated with neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome Activator 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups through selective substitution reactions.
  • Purification and crystallization to obtain the final product with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 20S Proteasome Activator 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

20S Proteasome Activator 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of proteasome activation and protein degradation.

    Biology: Investigated for its role in cellular processes such as protein homeostasis and stress response.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases by preventing the accumulation of pathogenic proteins.

    Industry: Utilized in the development of assays and screening methods for proteasome activity.

Mechanism of Action

The mechanism of action of 20S Proteasome Activator 1 involves its binding to the 20S proteasome, leading to the activation of its proteolytic sites. This activation enhances the degradation of misfolded or damaged proteins, thereby maintaining protein homeostasis. The molecular targets include the trypsin-like, chymotrypsin-like, and caspase-like sites of the 20S proteasome. The pathways involved are primarily related to protein degradation and cellular stress response .

Comparison with Similar Compounds

    PA28γ: Another proteasome activator that binds to the 20S proteasome and enhances its activity.

    PA200: A nuclear protein that stimulates the hydrolysis of small peptides by the 20S proteasome.

Uniqueness: 20S Proteasome Activator 1 is unique in its ability to prevent the accumulation of pathogenic proteins, such as the A53T mutant of α-synuclein, making it particularly valuable in the study of neurodegenerative diseases. Its high potency and specificity for the 20S proteasome also distinguish it from other proteasome activators .

Properties

Molecular Formula

C27H19ClF2N2OS

Molecular Weight

493.0 g/mol

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(4-fluorophenyl)propanamide

InChI

InChI=1S/C27H19ClF2N2OS/c28-18-5-14-26-24(17-18)31(23-3-1-2-4-25(23)34-26)16-15-27(33)32(21-10-6-19(29)7-11-21)22-12-8-20(30)9-13-22/h1-14,17H,15-16H2

InChI Key

ZFFNQHQEQWDWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC(=O)N(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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